molecular formula C13H14BrNO B8156418 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide

1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide

Cat. No.: B8156418
M. Wt: 280.16 g/mol
InChI Key: RDEIBHRQYFQBST-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further linked to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide typically involves the substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane . A common method includes reacting a bromine compound with cyclopropane, followed by appropriate chemical treatment to obtain the target product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions, optimized for higher yields and purity. The process would likely include steps such as bromination, cyclopropanation, and subsequent amide formation under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, affecting the activity of enzymes involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide is unique due to its specific combination of a bromophenyl group and a cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-10-3-1-2-9(8-10)13(6-7-13)12(16)15-11-4-5-11/h1-3,8,11H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEIBHRQYFQBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2(CC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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